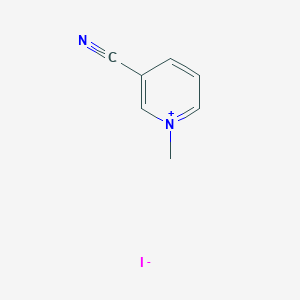
1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Vue d'ensemble
Description
1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde (CDN) is a versatile compound that has been used in a variety of scientific and laboratory applications. CDN is a versatile compound due to its ability to form a variety of derivatives and can be used in a variety of reactions. CDN is a highly reactive compound and has a number of different uses in the laboratory.
Applications De Recherche Scientifique
Synthesis of Polymethine Dyes
1-Chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde has been used in the synthesis of polymethine dyes. These dyes exhibit long-wave absorptions ranging from 640–705 nm and demonstrate remarkable thermal stability due to ester groups in the methine chain (Werner, Greif, Pulst, & Weissenfels, 1994).
Fluorescent Dyes and Compounds
The compound serves as a precursor in the synthesis of new fluorescent dyes and compounds. It has been utilized to create benzimidazo-[1,2-a]-quinolines, quinazolines, thienylbenzimidazole, benzo-[h]-quinolines, benz-[g]-indazoles, and isothiazole derivatives, as well as strongly fluorescent pyrano, iminothiopyrano, and exocyclic dicyano derivatives (Rajagopal & Seshadri, 1991).
Synthesis of Heterocyclic Compounds
It is instrumental in the one-pot synthesis of various naphthalene derivatives at room temperature, including pyrozolo, benzodiazepino, cyclodecano, and cyclotridecano derivatives. These compounds are noteworthy for their unique structural and chemical properties (Boruah, Konwar, & Dutta, 2003).
Preparation of Dihydronaphthoquinolines
The compound is used in the preparation of dihydronaphthoquinolines, which are relatively rare polycyclic heterocyclic compounds. This underscores its role in the creation of novel chemical structures with potential applications in various fields (Ray, Sharma, & Chatterjee, 1979).
Synthesis of Chrysenes and Phenanthrenes
It also plays a role in the synthesis of chrysenes and other a-fused phenanthrenes. This involves a sequence of palladium(0) coupling and electrocyclic ring closure, highlighting its versatility in complex organic synthesis (Gilchrist & Summersell, 1988).
Propriétés
IUPAC Name |
1-chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-15-10-4-5-11-8(6-10)2-3-9(7-14)12(11)13/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKNTMQPRHCITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460190 | |
| Record name | 1-chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72019-91-1 | |
| Record name | 1-chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1365718.png)
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)

![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)
![Diethyl [difluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B1365728.png)
![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)


![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(methoxyimino)propanoate](/img/structure/B1365738.png)

![[1-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B1365754.png)
![5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde](/img/structure/B1365755.png)

